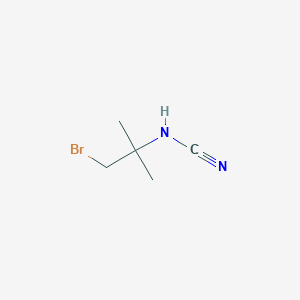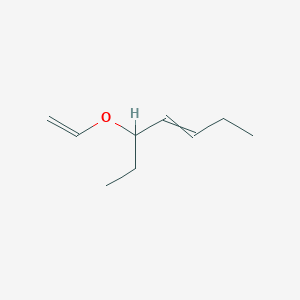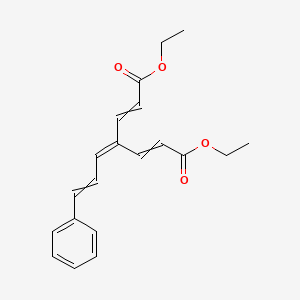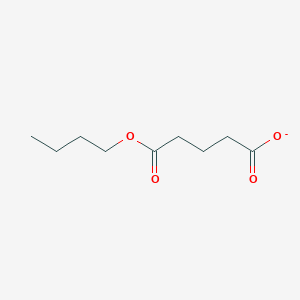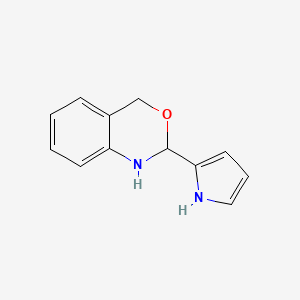![molecular formula C18H34O8 B14363753 1,11-Dimethyl-3,6,9,12,15,18,20,23-octaoxabicyclo[9.7.6]tetracosane CAS No. 94618-62-9](/img/structure/B14363753.png)
1,11-Dimethyl-3,6,9,12,15,18,20,23-octaoxabicyclo[9.7.6]tetracosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,11-Dimethyl-3,6,9,12,15,18,20,23-octaoxabicyclo[976]tetracosane is a complex organic compound characterized by its unique bicyclic structure and multiple ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,11-Dimethyl-3,6,9,12,15,18,20,23-octaoxabicyclo[9.7.6]tetracosane typically involves the cyclization of linear polyethers. The reaction conditions often require the presence of strong acids or bases to facilitate the formation of the bicyclic structure. The process may also involve the use of catalysts to increase the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high yield.
Chemical Reactions Analysis
Types of Reactions
1,11-Dimethyl-3,6,9,12,15,18,20,23-octaoxabicyclo[9.7.6]tetracosane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ether linkages in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols.
Scientific Research Applications
1,11-Dimethyl-3,6,9,12,15,18,20,23-octaoxabicyclo[9.7.6]tetracosane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a drug delivery vehicle.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1,11-Dimethyl-3,6,9,12,15,18,20,23-octaoxabicyclo[9.7.6]tetracosane involves its interaction with molecular targets through its ether linkages. These interactions can affect various biochemical pathways, potentially leading to therapeutic effects. The specific molecular targets and pathways involved depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
Crown Ethers: Similar in structure due to the presence of multiple ether linkages.
Cyclodextrins: Share a cyclic structure and are used in similar applications.
Uniqueness
1,11-Dimethyl-3,6,9,12,15,18,20,23-octaoxabicyclo[9.7.6]tetracosane is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific fields.
Properties
CAS No. |
94618-62-9 |
|---|---|
Molecular Formula |
C18H34O8 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
1,11-dimethyl-3,6,9,12,15,18,20,23-octaoxabicyclo[9.7.6]tetracosane |
InChI |
InChI=1S/C18H34O8/c1-17-13-21-5-3-19-4-6-22-14-18(2,16-24-8-7-23-15-17)26-12-10-20-9-11-25-17/h3-16H2,1-2H3 |
InChI Key |
KBDYJHNLUBMCQH-UHFFFAOYSA-N |
Canonical SMILES |
CC12COCCOCCOCC(COCCOC1)(OCCOCCO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


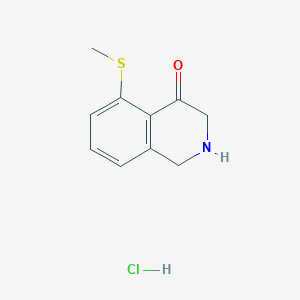
![1-Methyl-2-[2-(thiophen-2-yl)ethenyl]-1H-pyrrole](/img/structure/B14363673.png)
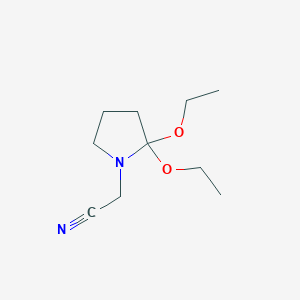
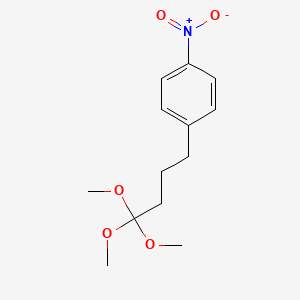
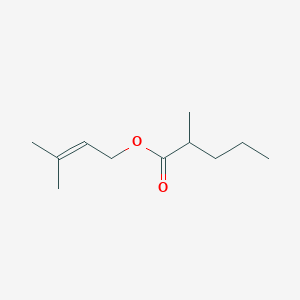

![N,N-Diphenyl-4-[(Z)-(4-phenyl-2H-1,3-dithiol-2-ylidene)amino]aniline](/img/structure/B14363699.png)
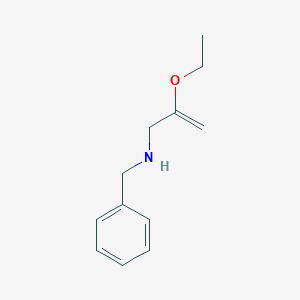
![N-[4-(Dimethylamino)phenyl]-5-(piperidin-1-yl)pentanamide](/img/structure/B14363710.png)
